2-(Bromomethyl)-4-hydroxybenzo[d]oxazole
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Overview
Description
2-(Bromomethyl)-4-hydroxybenzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a bromomethyl group at the second position and a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-hydroxybenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with an aldehyde, followed by bromination. The reaction conditions often involve the use of a brominating agent such as bromine or N-bromosuccinimide in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly brominating agents and solvents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-hydroxybenzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoxazoles.
Oxidation: Formation of 2-(bromomethyl)-4-oxo-benzo[d]oxazole.
Reduction: Formation of 2-methyl-4-hydroxybenzo[d]oxazole.
Scientific Research Applications
2-(Bromomethyl)-4-hydroxybenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-hydroxybenzo[d]oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Methyl)-4-hydroxybenzo[d]oxazole: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
2-(Bromomethyl)-4-methoxybenzo[d]oxazole: Contains a methoxy group instead of a hydroxyl group, affecting its hydrogen bonding capabilities.
Uniqueness
2-(Bromomethyl)-4-hydroxybenzo[d]oxazole is unique due to the presence of both a bromomethyl and a hydroxyl group, which confer distinct reactivity and binding properties. This combination makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological studies .
Properties
Molecular Formula |
C8H6BrNO2 |
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Molecular Weight |
228.04 g/mol |
IUPAC Name |
2-(bromomethyl)-1,3-benzoxazol-4-ol |
InChI |
InChI=1S/C8H6BrNO2/c9-4-7-10-8-5(11)2-1-3-6(8)12-7/h1-3,11H,4H2 |
InChI Key |
DHRNXZLCDRKTCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CBr)O |
Origin of Product |
United States |
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